molecular formula C10H10BrIO2 B15221817 Ethyl 2-bromo-2-(4-iodophenyl)acetate CAS No. 15250-48-3

Ethyl 2-bromo-2-(4-iodophenyl)acetate

Cat. No.: B15221817
CAS No.: 15250-48-3
M. Wt: 368.99 g/mol
InChI Key: DNXZCOQTMKLDDL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(4-iodophenyl)acetate is a halogenated ester with a brominated α-carbon and a 4-iodophenyl substituent. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and functional materials . Its reactivity stems from the electron-withdrawing bromine and iodine atoms, which enhance electrophilic character at the α-position. This article provides a detailed comparison with structurally related compounds, focusing on synthesis, reactivity, physical properties, and applications.

Properties

CAS No.

15250-48-3

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

ethyl 2-bromo-2-(4-iodophenyl)acetate

InChI

InChI=1S/C10H10BrIO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3

InChI Key

DNXZCOQTMKLDDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-2-(4-iodophenyl)acetate typically involves the esterification of 2-bromo-2-(4-iodophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the Finkelstein reaction.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products: The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

Ethyl 2-bromo-2-(4-iodophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(4-iodophenyl)acetate involves its interaction with specific molecular targets. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . The presence of bromine and iodine atoms makes it a versatile intermediate for various synthetic applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in the phenyl substituent (e.g., Br, NO₂, OMe, F) or ester group (e.g., ethyl, isopropyl). Below is a comparative analysis:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features/Applications Reference
Ethyl 2-bromo-2-(4-iodophenyl)acetate 4-I C₁₀H₁₀BrIO₂ 409.00 Heavy atom for crystallography; radiopharmaceutical precursor -
Ethyl 2-bromo-2-(4-bromophenyl)acetate 4-Br C₁₀H₁₀Br₂O₂ 322.00 Used in Hantzsch thiazole cyclization ; photoredox reduction
Ethyl 2-bromo-2-(4-nitrophenyl)acetate 4-NO₂ C₁₀H₁₀BrNO₄ 289.10 Precursor for fluorescent azaheterocycles ; nitro group reducible to NH₂
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate 4-OMe C₁₁H₁₃BrO₃ 283.13 Electron-donating group alters reactivity; used in oxidation studies
Ethyl 2-bromo-2-(4-fluorophenyl)acetate 4-F C₁₀H₁₀BrFO₂ 261.08 Bioactive intermediate; fluorine enhances metabolic stability
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate Naphthalen-1-yl C₁₄H₁₃BrO₂ 291.16 Steric hindrance affects reaction pathways
Substituent Impact:
  • Electron-Withdrawing Groups (Br, NO₂, I): Increase electrophilicity at the α-carbon, facilitating nucleophilic substitution or cyclization reactions .
  • Electron-Donating Groups (OMe) : Reduce reactivity but improve solubility in polar solvents .
  • Halogen Size (I vs. Br) : The larger iodine atom enhances steric bulk and polarizability, influencing crystal packing (useful in X-ray crystallography) and radical stability .
Common Strategies:
  • Alkylation of Phenols: Ethyl bromoacetate reacts with substituted phenols (e.g., p-nitrophenol) under basic conditions (K₂CO₃/KI) to form esters .
  • Coupling Reactions : For example, ethyl 2-bromo-2-(4-bromophenyl)acetate is synthesized via nucleophilic substitution in DMF with TEA .
  • Phosphorylation : Ethyl 2-bromo-2-(trimethoxyphenyl)acetate reacts with triethyl phosphite to form phosphorylated derivatives .
Key Differences:
  • Reduction of Nitro Groups: Ethyl 2-bromo-2-(4-nitrophenyl)acetate is reduced to amino derivatives using Fe/NH₄Cl , whereas bromo/iodo analogs lack this pathway.
  • Steric Effects : Bulky substituents (e.g., naphthyl) lead to side reactions, such as hydroxylation instead of nitrosation .
Reactivity:
  • Photoredox Catalysis : Ethyl 2-bromo-2-(4-bromophenyl)acetate undergoes selective debromination under green light (-0.8 V vs. SCE), while aryl bromine requires blue light (-1.7 V) .
  • Cyclization: Forms thiazoles (with thioamides) or benzoxazoles (with aminophenols) .

Physical Properties

  • Melting Points: Electron-withdrawing groups (e.g., NO₂) increase melting points (e.g., 115°C for nitrophenyl analog ), while bulky substituents (e.g., naphthyl) result in oils .
  • Solubility: Methoxy and amino groups enhance water solubility; halogenated analogs are more soluble in organic solvents .

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